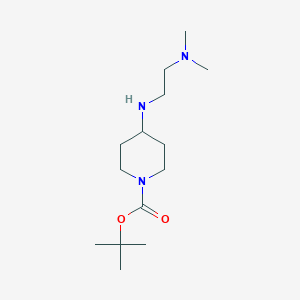

tert-Butyl 4-((2-(dimethylamino)ethyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((2-(dimethylamino)ethyl)amino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-((2-(dimethylamino)ethyl)amino) substituent. This compound belongs to a class of intermediates widely used in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors.

Properties

IUPAC Name |

tert-butyl 4-[2-(dimethylamino)ethylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-9-6-12(7-10-17)15-8-11-16(4)5/h12,15H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCKCQWVNFAHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656254 | |

| Record name | tert-Butyl 4-{[2-(dimethylamino)ethyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-43-4 | |

| Record name | tert-Butyl 4-{[2-(dimethylamino)ethyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-((2-(dimethylamino)ethyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C₁₄H₂₉N₃O₂

- Molecular Weight : 271.40 g/mol

- CAS Number : 887588-43-4

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Initial studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood regulation and pain perception pathways. Techniques such as molecular docking simulations and binding affinity assays are essential for understanding its pharmacodynamics and pharmacokinetics.

In Vitro Studies

Studies have shown that compounds with similar structures can significantly inhibit cell proliferation in various cancer cell lines. For instance, related piperidine derivatives have demonstrated IC50 values in the nanomolar range against specific cancer types, indicating potent anti-proliferative effects .

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

Binding Studies

Binding affinity studies suggest that this compound may exhibit selective binding to certain receptors involved in neurotransmission. This selectivity could enhance its therapeutic profile while minimizing side effects associated with non-selective compounds.

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the anticancer properties of similar piperidine derivatives, revealing a significant reduction in tumor size in mouse models treated with these compounds. The study highlighted the potential of these derivatives as effective agents against triple-negative breast cancer (TNBC), with a notable safety margin against normal cells . -

Neuropharmacological Effects :

Another investigation into the neuropharmacological effects of related compounds indicated their potential role in modulating mood disorders. The findings suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 4-((2-(dimethylamino)ethyl)amino)piperidine-1-carboxylate has been explored for its potential as a pharmacological agent. Its structural features make it suitable for the development of drugs targeting neurological disorders, given its ability to penetrate the blood-brain barrier effectively.

2. Antidepressant and Anxiolytic Properties

Research has indicated that derivatives of this compound may exhibit antidepressant and anxiolytic effects, attributed to their interaction with neurotransmitter systems such as serotonin and norepinephrine .

3. Synthesis of Bioactive Molecules

This compound serves as a precursor in synthesizing various bioactive molecules, including those with antimicrobial and anti-inflammatory properties. The ability to modify the piperidine ring allows for the development of compounds with tailored biological activities .

Organic Synthesis Applications

1. Catalysis

The compound has been utilized in catalytic processes, particularly in the synthesis of polymethacrylates and other polymers. Its amine functionality can facilitate reactions such as Michael additions and nucleophilic substitutions, making it a valuable reagent in organic synthesis.

2. Building Block for Complex Molecules

Due to its functional groups, this compound is often employed as a building block in the synthesis of more complex organic structures. This application is particularly relevant in the pharmaceutical industry, where complex molecules are required for drug design .

Materials Science Applications

1. Polymer Chemistry

In polymer chemistry, this compound is used to create copolymers with enhanced properties, such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for various applications, including coatings and biomedical devices .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 4-((2-(dimethylamino)ethyl)amino)piperidine-1-carboxylate and related piperidine derivatives:

Key Observations :

Structural Variations and Physicochemical Properties: The target compound’s dimethylaminoethylamino group enhances basicity compared to pyridinyl () or fluorobenzyl () substituents. This may improve solubility in acidic biological environments. Complex aryl-pyrrolopyrimidine derivatives () show significantly higher molecular weights (>550 Da) and solid-state stability (melting point 68–70 °C) .

Synthetic Efficiency :

- Reductive amination () achieves high yields (82%), whereas multi-step syntheses (e.g., ) yield ~68% for intermediates .

- Coupling reactions () with subsequent deprotection steps are viable for introducing heterocyclic substituents .

Imidazole-containing derivatives () demonstrate the versatility of piperidine scaffolds in drug discovery for inflammation or oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 4-((2-(dimethylamino)ethyl)amino)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving Boc-protection of the piperidine ring followed by nucleophilic substitution or reductive amination to introduce the (2-(dimethylamino)ethyl)amino moiety. For example, similar derivatives use tert-butyl chloroformate for Boc protection under anhydrous conditions (e.g., THF, 0–5°C), followed by coupling with amine-bearing reagents at elevated temperatures (40–60°C) . Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms structural integrity by identifying characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, piperidine protons at δ 3.0–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) detects functional groups (C=O stretch at ~1680–1720 cm⁻¹) . Elemental analysis ensures purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber glass bottles at room temperature (RT) under anhydrous conditions. For long-term stability, aliquot as 10 mM stock solutions in DMSO or ethanol, avoiding repeated freeze-thaw cycles. Stability tests under varying pH (4–9) and temperature (4°C, -20°C, -80°C) are recommended to determine optimal storage .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound?

- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected HRMS adducts may arise from residual solvents, tautomerism, or stereochemical variations. Use deuterated solvents (e.g., DMSO-d₆) for NMR and compare experimental data with computational predictions (DFT-based chemical shift calculations). For mass spectrometry, employ ESI+/ESI− modes to identify dominant ion species and rule out matrix effects .

Q. How can computational chemistry predict the reactivity of this compound in drug discovery applications?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) evaluates binding affinity to biological targets (e.g., enzymes, receptors). Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using COSMO-RS to assess stability in polar/nonpolar media .

Q. What experimental designs are optimal for studying the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Use dose-response curves (0.1–100 µM) in triplicate with positive/negative controls. For kinase or protease inhibition, employ fluorescence-based assays (e.g., FRET) or radiometric methods. Confirm specificity via counter-screens against unrelated enzymes. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .

Q. How do structural modifications of the piperidine ring influence the compound’s pharmacokinetic properties?

- Methodological Answer : Introduce substituents (e.g., fluorine, methyl groups) at the 4-position to enhance metabolic stability. LogP values (HPLC-derived) predict membrane permeability, while in vitro microsomal assays (human liver microsomes) assess CYP450-mediated degradation. Compare with unmodified analogs to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.